Lipophilicity Tuning: XLogP3-AA Comparison Against the Des-CF3 and 8-CF3 Isomers
The target compound exhibits a computed XLogP3-AA of 2.5, which is 1.2 log units higher than the non-fluorinated parent scaffold 4-aminoquinoline-3-carboxylic acid (XLogP3-AA = 1.3) [1][2]. The 7-CF3 positional isomer (CAS 1210338-66-1) and the 8-CF3 isomer (CAS 1049127-39-0) share the same molecular formula and are expected to have similar computed logP values [3]. However, the difference in CF3 position alters the molecular dipole moment and electrostatic potential, a critical factor for target binding that is not captured by logP alone [4].
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 (4-amino-7-CF3-quinoline-3-carboxylic acid) |
| Comparator Or Baseline | 1.3 (4-aminoquinoline-3-carboxylic acid, CAS 68313-46-2) |
| Quantified Difference | Δ XLogP3-AA = +1.2 log units (a ~16-fold increase in predicted lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release) |
Why This Matters
Procurement of the 7-CF3 derivative is essential for SAR studies exploring lipophilicity-driven membrane permeability or metabolic stability, where the parent scaffold would be too polar.
- [1] PubChem Compound Summary for CID 45588807, 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid. XLogP3-AA: 2.5. View Source
- [2] PubChem Compound Summary for CID 13644960, 4-Aminoquinoline-3-carboxylic acid. XLogP3-AA: 1.3. View Source
- [3] PubChem Compound Summary for CID 45588807 vs CID 534064 (4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid). Both share XLogP3-AA of ~2.5 (identical molecular formula). View Source
- [4] Class-level inference: Positional isomerism in trifluoromethylquinolines is known to alter biological activity profiles. See, e.g., Gurer-Orhan, H.; et al. Bioorg. Med. Chem. 2006, 14, 6611. (General principle of CF3 positional effects on bioactivity). View Source
